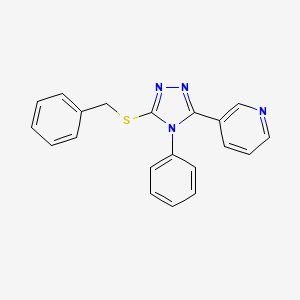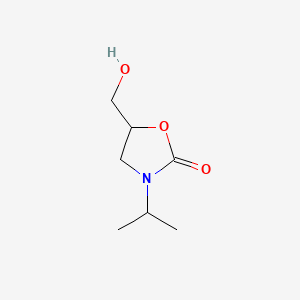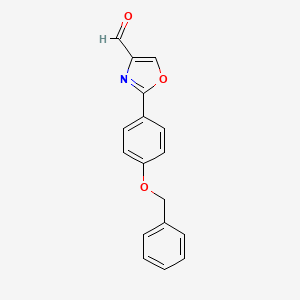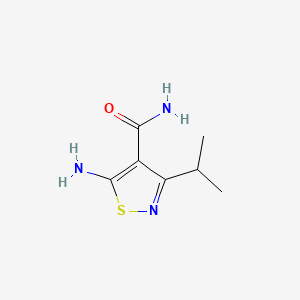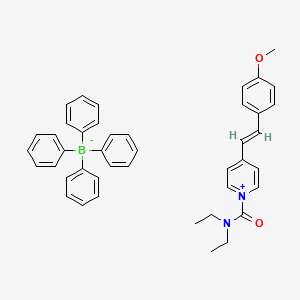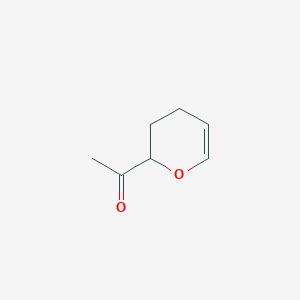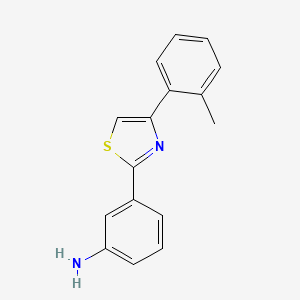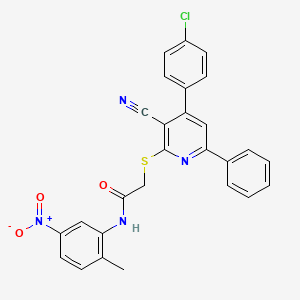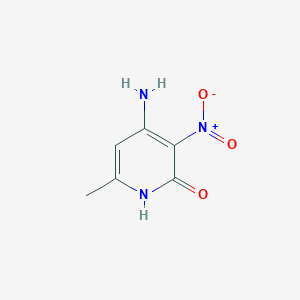
4-Amino-6-methyl-3-nitropyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-methyl-3-nitropyridin-2-OL is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-3-nitropyridin-2-OL typically involves the nitration of 6-methyl-2-pyridinol followed by the introduction of the amino group. One common method involves the reaction of 6-methyl-2-pyridinol with nitric acid to form 6-methyl-3-nitropyridin-2-OL. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems allow for better control of reaction conditions, minimizing the formation of by-products and enhancing safety during the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-methyl-3-nitropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-6-methyl-3-nitropyridin-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-6-methyl-3-nitropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-nitropyridin-2-OL: Similar structure but lacks the amino group at the 4-position.
2-Amino-4-methyl-3-nitropyridine: Similar structure but differs in the position of the amino and nitro groups
Uniqueness
4-Amino-6-methyl-3-nitropyridin-2-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63897-15-4 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
4-amino-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7N3O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H3,7,8,10) |
Clé InChI |
NRLNBVJDIGFTLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


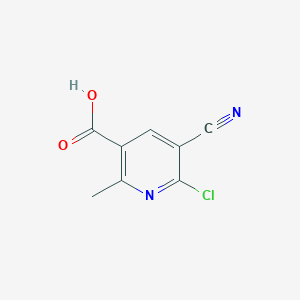
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
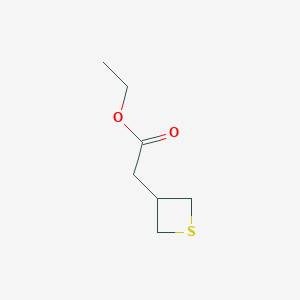
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
